3-(3-Fluoro-4-methylphenyl)-1-propene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-3-4-9-6-5-8(2)10(11)7-9/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHLXIDAHDMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374614 | |
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-26-9 | |
| Record name | 3-(3-Fluoro-4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Fluoroarylalkene Systems in Contemporary Chemical Research
Fluoroarylalkene systems, a class of organic compounds characterized by a fluorine-substituted aromatic ring attached to an alkene, are of paramount importance in contemporary chemical research. The introduction of a fluorine atom into an arylalkene framework can dramatically alter the molecule's physicochemical properties.
The high electronegativity of fluorine can influence the electron density of the aromatic ring and the alkene double bond, thereby affecting the molecule's reactivity and interaction with biological targets. This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the presence of fluorine can modulate lipophilicity, which is a critical parameter for the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
These unique characteristics make fluoroarylalkenes valuable synthons in the development of pharmaceuticals and agrochemicals. They serve as key building blocks for more complex molecules, including kinase inhibitors for cancer therapy and selective androgen receptor modulators. The strategic placement of fluorine can lead to improved binding affinity and selectivity for their biological targets.
Strategic Position of 3 3 Fluoro 4 Methylphenyl 1 Propene Within Fluorine Chemistry
Within the broader landscape of fluorine chemistry, 3-(3-Fluoro-4-methylphenyl)-1-propene occupies a strategic position as a versatile intermediate. The specific substitution pattern on the phenyl ring—a fluorine atom at the 3-position and a methyl group at the 4-position—is particularly significant. This arrangement allows for a nuanced modulation of the electronic and steric properties of the molecule.
The presence of the electron-withdrawing fluorine atom ortho to the methyl group and meta to the propene substituent influences the aromatic ring's reactivity in further chemical transformations, such as electrophilic aromatic substitution. The allyl group provides a reactive handle for a variety of synthetic manipulations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups.
The following table summarizes the key structural features of this compound and their implications for its chemical utility.
| Structural Feature | Implication in Fluorine Chemistry |
| 3-Fluoro Substituent | Modulates electronic properties of the aromatic ring, enhances metabolic stability, and can participate in specific binding interactions. |
| 4-Methyl Substituent | Provides steric bulk and can influence the regioselectivity of subsequent reactions on the aromatic ring. |
| 1-Propene (Allyl) Group | Acts as a versatile functional group for further synthetic transformations and elongation of the carbon chain. |
| Combined Substitution | Offers a unique combination of electronic and steric properties, making it a valuable building block for targeted molecular design. |
Research Trajectories and Academic Significance of 3 3 Fluoro 4 Methylphenyl 1 Propene
Evolution of Synthetic Strategies for Fluoroaryl Compounds
The synthesis of fluoroaryl compounds has undergone a significant transformation over the past few decades. Early methods often relied on harsh reaction conditions and exhibited limited functional group tolerance. Traditional approaches, such as the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, were among the first reliable methods for introducing fluorine into an aromatic ring. However, the requirement for high temperatures and the often moderate yields limited its broad applicability.
Subsequent advancements focused on nucleophilic aromatic substitution (SNA_r) reactions, where a fluoride (B91410) source displaces a leaving group on an activated aromatic ring. While effective for electron-deficient arenes, this method is generally unsuitable for electron-rich or unactivated systems. The development of organometallic chemistry marked a turning point, offering milder and more versatile routes to fluoroaryl compounds. The use of organolithium and Grignard reagents in conjunction with electrophilic fluorinating agents provided a new avenue, although the high reactivity of these organometallics often led to challenges with chemoselectivity.
The advent of transition metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of fluoroaryl compounds. These methods, which involve the formation of carbon-carbon and carbon-heteroatom bonds, offered unprecedented control over regioselectivity and functional group compatibility. Catalysts based on palladium, copper, and other transition metals have become indispensable tools for the construction of complex fluoroaryl architectures, including the fluoroaryl propene scaffold.
State-of-the-Art Approaches for C(sp²)–F and C(sp²)–H Functionalization in Fluoroarenes
Modern synthetic chemistry has increasingly focused on the direct functionalization of C–H and C–F bonds in fluoroarenes. These approaches offer a more atom- and step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. The ability to directly introduce functional groups onto a fluoroaromatic core streamlines synthetic routes and opens up new possibilities for molecular design.
Transition metal catalysis remains at the forefront of synthetic methodologies for constructing fluoroaryl propenes. These reactions typically involve the coupling of a fluoroaryl electrophile or nucleophile with a propene-containing partner.
Palladium catalysis is a cornerstone of modern organic synthesis, and several named reactions are instrumental in the formation of C(sp²)-C(sp³) bonds necessary for synthesizing compounds like this compound.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. While traditionally used to form C(sp²)-C(sp²) bonds, modifications of this reaction can be employed to synthesize allylarenes. For instance, the reaction of a fluoroaryl halide with an allyl alcohol or its derivative, followed by dehydration, can yield the desired fluoroaryl propene.
Suzuki Coupling : The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a highly versatile method. To synthesize a fluoroaryl propene, one could couple a fluoroarylboronic acid with an allyl halide or, conversely, an allylboronate with a fluoroaryl halide. The mild reaction conditions and tolerance of a wide range of functional groups make this a preferred method.
Stille Coupling : The Stille coupling utilizes organotin reagents. The synthesis of a fluoroaryl propene can be achieved by reacting a fluoroarylstannane with an allyl halide or an allylstannane with a fluoroaryl halide. A significant advantage of Stille coupling is the stability of the organotin reagents, though their toxicity is a drawback.
Negishi Coupling : The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts. This enhanced reactivity allows for couplings that may be challenging with other methods. A fluoroarylzinc reagent can be coupled with an allyl halide to afford the target molecule.
| Palladium-Catalyzed Reaction | Fluoroaryl Component | Propene Component | Key Advantages |
| Heck Reaction | Fluoroaryl halide | Allyl alcohol/derivative | Atom economy |
| Suzuki Coupling | Fluoroarylboronic acid | Allyl halide | Mild conditions, functional group tolerance |
| Stille Coupling | Fluoroarylstannane | Allyl halide | Stability of organotin reagents |
| Negishi Coupling | Fluoroarylzinc reagent | Allyl halide | High reactivity |
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. The Ullmann condensation and related copper-mediated cross-coupling reactions have been adapted for the synthesis of various aryl compounds. In the context of fluoroaryl propene synthesis, copper catalysts can facilitate the coupling of fluoroaryl halides with allyl-containing organometallic reagents. These reactions often benefit from the use of specific ligands to enhance catalyst activity and stability. Copper catalysis is particularly useful for certain C-N and C-O bond formations and can be advantageous in specific C-C coupling scenarios, sometimes offering complementary reactivity to palladium.
| Catalyst System | Substrates | Product Type | Typical Conditions |
| CuI/Ligand | Fluoroaryl Iodide + Allyl Grignard | Fluoroaryl Propene | THF, Room Temperature |
| Cu(OAc)₂/Ligand | Fluoroarylboronic acid + Allyl Halide | Fluoroaryl Propene | Base, Solvent, Heat |
Organozinc reagents are highly valuable in organic synthesis due to their functional group tolerance and reactivity. The preparation of a functionalized arylzinc reagent, such as (3-fluoro-4-methylphenyl)zinc halide, can be achieved through the direct insertion of zinc into the corresponding aryl halide or via transmetalation from an organolithium or Grignard reagent. This organozinc species can then undergo a Negishi cross-coupling reaction with an allyl halide, catalyzed by a palladium or nickel complex, to yield this compound. The use of highly active Rieke® Zinc can facilitate the formation of organozinc reagents from less reactive aryl chlorides and bromides.
| Organozinc Precursor | Coupling Partner | Catalyst | Product |
| (3-Fluoro-4-methylphenyl)zinc bromide | Allyl bromide | Pd(PPh₃)₄ | This compound |
| 3-Bromo-6-fluorotoluene | Allylzinc bromide | NiCl₂(dppp) | This compound |
Direct C–H functionalization has emerged as a powerful strategy for the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. In the context of synthesizing fluoroaryl propenes, this can involve the palladium-catalyzed direct allylation of a C–H bond in a fluoroarene with an allyl source. For instance, palladium-catalyzed intermolecular direct C-H allylation of polyfluoroarenes with alkynes has been reported, where alkynes act as allylic electrophile surrogates. nih.gov This atom-economic approach allows for the synthesis of various linear allylated fluoroarenes. nih.gov
Similarly, the selective activation and functionalization of C–F bonds, which are typically strong and unreactive, represent a significant challenge and an area of active research. While less common for the synthesis of simple allylarenes, C–F activation can be a powerful tool for more complex transformations. Ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has been demonstrated, showcasing the potential for direct functionalization of these challenging substrates. nih.govacs.org
| Functionalization Type | Substrate | Reagent | Catalyst |
| C-H Allylation | Polyfluoroarene | Alkyne | Palladium |
| C-H Arylation | Fluoroarene | Aryl Halide | Ruthenium |
Photoredox Catalysis in Allylic and Fluoroaryl Systems
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, offering mild reaction conditions and unique mechanistic pathways for bond formation. mdpi.com This approach is particularly well-suited for the synthesis of fluoroaryl propenes, as it can facilitate the challenging activation of both C-F bonds and allylic systems.
The core principle involves a photocatalyst that, upon absorbing visible light, becomes an excited state capable of single-electron transfer (SET) with organic substrates. mdpi.com This generates radical intermediates that can participate in a variety of bond-forming reactions under conditions that are often incompatible with traditional thermal methods.
In the context of fluoroaryl propene synthesis, photoredox catalysis can be applied to the allylation of fluoroarenes. For instance, Yasuda's group demonstrated a site-selective photoredox defluoroallylation of perfluoroalkylarenes using allylic stannanes and an iridium photocatalyst. researchgate.netacs.org This method proceeds via a single-electron transfer from the excited photocatalyst to the perfluoroalkylarene, generating a perfluoroalkyl radical that reacts with the allylic stannane. researchgate.netacs.org While this specific example focuses on perfluorinated chains, the principle can be extended to the coupling of fluoroaryl halides or other precursors with allylic partners. Another strategy involves the photoredox-catalyzed generation of trifluoromethyl radicals from sources like sulfilimino iminium, which can then react with alkenes to form allylic trifluoromethanes. nih.gov
The choice of photocatalyst is critical and is determined by its redox potentials in the excited state. Common catalysts include iridium and ruthenium complexes, as well as organic dyes, which offer a range of potentials to match the specific substrates being used.
Table 1: Examples of Photocatalyst Systems in Fluoroalkylation and Allylation
| Photocatalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|
| fac-Ir(ppy)3 | Perfluoroalkylarene | Allylic Stannane | gem-Difluoroallylic Compound | researchgate.netacs.org |
| Ru(bpy)3Cl2 | Alkene | Sulfilimino Iminium (CF3 source) | Allylic Trifluoromethane | nih.gov |
Green Chemistry Principles in the Synthesis of Fluoroaryl Propenes
Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). nih.govwhiterose.ac.uk
Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the final product.
E-Factor quantifies the amount of waste generated per kilogram of product.
PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. nih.gov
Applying these principles to fluoroaryl propene synthesis involves several strategies:
Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones dramatically improves atom economy and reduces waste. For example, transition-metal-catalyzed cross-coupling reactions are inherently greener than classical multi-step syntheses that generate significant inorganic salt waste.
Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or N,N-dimethylformamide (DMF) with greener alternatives such as ethanol, water, or 2,2,5,5-tetramethyloxolane (TMO) reduces environmental impact and improves worker safety. whiterose.ac.uk
Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis, minimizes energy consumption compared to high-temperature thermal reactions. nih.gov
Waste Prevention: Designing synthetic routes that generate minimal byproducts is a core principle. This can be achieved through cascade reactions where multiple bonds are formed in a single operation, reducing the need for intermediate workups and purifications. scientificupdate.com
Table 2: Comparison of a Traditional vs. Green Synthetic Approach
| Metric | Traditional Route (e.g., Grignard) | Greener Route (e.g., Catalytic C-H Activation) |
|---|---|---|
| Starting Materials | Pre-functionalized (e.g., aryl halide) | Unfunctionalized arene |
| Reagents | Stoichiometric Mg, multi-step | Catalytic transition metal, single step |
| Solvents | Anhydrous ether/THF | Potentially greener solvents |
| Byproducts | Magnesium salts, coupling byproducts | Minimal, often just water or H2 |
| PMI (Illustrative) | High (>100) | Lower (<50) |
Stereoselective and Enantioselective Synthetic Routes to Fluoroaryl Propenes
The introduction of stereocenters into molecules is critical in medicinal chemistry, as different stereoisomers can have vastly different biological activities. The development of methods for the stereoselective synthesis of fluoroaryl propenes is therefore a key research area.
Asymmetric Catalysis for Propene Moiety Formation
Achieving enantioselectivity in the formation of the propene moiety often involves the use of chiral transition-metal catalysts. Asymmetric allylic alkylation (AAA) is a powerful method for constructing stereocenters adjacent to a double bond. Palladium-catalyzed asymmetric synthesis of allylic fluorides, for instance, has been accomplished using chiral bisphosphine ligands like the Trost ligand. acs.org These reactions can convert racemic or achiral starting materials into highly enantioenriched allylic fluorides. acs.orgresearchgate.net
The mechanism typically involves the formation of a π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack (in this case, by a fluoride source), leading to the formation of one enantiomer in excess. While many examples involve fluorination of an existing allylic system, the reverse—the coupling of a fluoroaryl nucleophile with an allylic electrophile under asymmetric catalysis—can also be envisioned to construct the target molecule.
Table 3: Catalytic Systems for Asymmetric Allylic Fluorination
| Catalyst/Ligand System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Pd(0) / Trost Ligand | Cyclic Allylic Chlorides | High (e.g., up to 98%) | acs.org |
| Iridium / Chiral Ligand | Allylic Trichloroacetimidates | High | organic-chemistry.org |
Diastereoselective Control in Fluoroaryl Propene Synthesis
When a molecule contains multiple stereocenters, controlling the relative configuration (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). The synthesis of fluorinated compounds with multiple, contiguous stereogenic centers is a significant challenge. mdpi.com
Methodologies for achieving diastereocontrol often rely on substrate-controlled or catalyst-controlled approaches. For instance, the addition of a fluorinated allyl boronate to an aldehyde can be designed to proceed with high diastereoselectivity, yielding homoallylic alcohols with specific relative stereochemistry. nih.gov Subsequent chemical manipulation can then lead to the desired fluoroaryl propene analogue.
Transition metal-catalyzed reactions are also pivotal. Asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles can provide an efficient route to molecules bearing two or more vicinal stereogenic centers. mdpi.com Furthermore, reactions like the Mannich addition of fluorinated nucleophiles can be used to synthesize fluorinated amino compounds with excellent diastereocontrol, often using organocatalysts like squaramides. mdpi.com
Table 4: Methodologies for Diastereoselective Synthesis of Fluorinated Compounds
| Method | Key Reagent/Catalyst | Stereocontrol Element | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde Addition | Chiral Allyl Boronate | Substrate control | Homoallylic Alcohols | nih.gov |
| Mannich Reaction | Quinine Squaramide | Organocatalyst | Fluorinated Amino Compounds | mdpi.com |
Novel Synthetic Pathways for the 3-(3-Fluoro-4-methylphenyl) Core and Propene Chain
Beyond established methods, research continues into novel and more efficient pathways to construct both the fluoroaryl core and to install the propene side chain.
The synthesis of the 3-fluoro-4-methylphenyl core itself can start from various precursors. One route begins with the nitration of 3-fluorotoluene (B1676563) to yield 3-fluoro-4-nitrotoluene. guidechem.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, can introduce a variety of functional groups (e.g., cyano, halo) that serve as handles for installing the propene chain. For example, 3-fluoro-4-methylbenzonitrile (B68015) is a key intermediate that can be synthesized via condensation and decarbonylation reactions. google.com Another approach starts from o-nitro-p-toluidine, which can be converted to 4-chloro-3-fluorotoluene (B1349368) or 4-bromo-3-fluorotoluene (B33196) through a sequence of diazotization, Sandmeyer, reduction, and Schiemann reactions. researchgate.net
A particularly innovative and atom-economical strategy for installing the propene chain is through direct C–H activation. Transition metal-catalyzed C–H functionalization avoids the need for pre-functionalized starting materials (like halides or organometallics), thus shortening synthetic sequences and reducing waste. acs.org The fluorine atom in a fluoroarene can act as a directing group, enhancing the reactivity of the C–H bonds ortho to it. acs.orgresearchgate.net This allows for the regioselective coupling of the fluoroaryl core directly with propene or an allyl-containing coupling partner, catalyzed by metals such as rhodium, palladium, or iridium. rsc.orgresearchgate.net This approach represents a frontier in synthetic methodology, offering a highly efficient route to compounds like this compound.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Fluoro-4-methylbenzonitrile |
| 3-Fluoro-4-nitrotoluene |
| 3-Fluorotoluene |
| 4-Bromo-3-fluorotoluene |
| 4-Chloro-3-fluorotoluene |
| N,N-dimethylformamide (DMF) |
| o-Nitro-p-toluidine |
Reactivity of the Allylic Moiety
The allylic group, characterized by a carbon-carbon double bond adjacent to a saturated carbon attached to the phenyl ring, is a site of rich chemical activity. Its reactivity is primarily centered around the high electron density of the π-bond.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in the propene chain is nucleophilic and readily undergoes electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. savemyexams.comlibretexts.org
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. libretexts.org This preference is due to the formation of the more stable carbocation intermediate. In this case, the addition of the proton to the terminal carbon (C1) of the propene chain results in a secondary carbocation at C2, which is further stabilized by its proximity to the phenyl ring (benzylic position).
Below is a table summarizing potential electrophilic addition reactions:
| Reaction Name | Reagents | Expected Major Product |
| Hydrohalogenation | HBr | 2-Bromo-1-(3-fluoro-4-methylphenyl)propane |
| Hydrohalogenation | HCl | 2-Chloro-1-(3-fluoro-4-methylphenyl)propane |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(3-Fluoro-4-methylphenyl)propan-2-ol |
This interactive table summarizes the expected outcomes of electrophilic addition reactions based on established chemical principles.
Nucleophilic Additions to the Allylic System
Direct nucleophilic addition to the unsubstituted allylic system is not a typical reaction pathway, as the double bond itself is electron-rich and repels nucleophiles. However, nucleophilic attack can be induced under specific conditions, often involving the conversion of the allylic system into an electrophilic species or through transition metal catalysis. For instance, in reactions analogous to the Tsuji-Trost reaction, a palladium catalyst could enable the attack of nucleophiles at the allylic position. Such transformations often require the presence of a leaving group on the allylic carbon or proceed via the formation of a π-allyl complex.
Oxidation Processes and Product Derivatization (e.g., Epoxidation, Dihydroxylation)
The double bond of the allylic moiety is susceptible to various oxidation reactions, yielding valuable derivatized products such as epoxides and diols.
Epoxidation: This reaction involves the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, meaning the oxygen atom is added to the same face of the double bond. libretexts.orgyoutube.com
Dihydroxylation: This process introduces two hydroxyl (-OH) groups across the double bond, forming a diol (or glycol). The stereochemical outcome of this reaction can be controlled by the choice of reagents. libretexts.org
Syn-dihydroxylation: This results in the two hydroxyl groups being added to the same side of the double bond. Common reagents for this transformation are osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄).
Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process involving the initial epoxidation of the alkene, followed by an acid-catalyzed ring-opening of the epoxide with water. youtube.com
The table below outlines these key oxidation reactions:
| Reaction Type | Reagents | Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-((3-Fluoro-4-methylphenyl)methyl)oxirane | N/A |
| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃, H₂O | 1-(3-Fluoro-4-methylphenyl)propane-1,2-diol | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(3-Fluoro-4-methylphenyl)propane-1,2-diol | Anti |
This interactive table details common oxidation reactions of the allylic double bond.
Polymerization and Oligomerization Potential
The presence of a terminal double bond allows this compound to act as a monomer in polymerization reactions. Similar to propene, it can undergo addition polymerization, typically facilitated by Ziegler-Natta or metallocene catalysts, to form a long-chain polymer. The bulky and polar 3-fluoro-4-methylphenyl substituent would be expected to significantly influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and refractive index. The stereochemistry of the polymer (its tacticity) would also be affected by the substituent and the choice of catalyst system. mdpi.com
Reactivity of the Fluoro-Methylphenyl Moiety
The aromatic ring is the second major site of reactivity in the molecule. While aromatic rings are generally stable, they can undergo substitution reactions, particularly electrophilic aromatic substitution.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Fluoro 4 Methylphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular skeleton and the electronic environment of each atom can be constructed.
High-Resolution ¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of 3-(3-Fluoro-4-methylphenyl)-1-propene would exhibit distinct signals for the aromatic, vinylic, allylic, and methyl protons.
The three aromatic protons are expected to appear as complex multiplets due to spin-spin coupling with each other and with the nearby fluorine atom. The allyl group protons (-CH₂-CH=CH₂) form a complex system, with the terminal vinyl protons (=CH₂) appearing as distinct signals due to their different spatial relationships (cis/trans) to the rest of the molecule. The internal vinyl proton (-CH=) will show a complex multiplet due to coupling with both the allylic and terminal vinyl protons. The allylic protons (-CH₂-) will appear as a doublet coupled to the internal vinyl proton. The methyl group protons are expected to appear as a singlet, slightly split by long-range coupling to the ortho fluorine and proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2' (Aromatic) | 6.95 - 7.05 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 10.0 |
| H-5' (Aromatic) | 7.05 - 7.15 | Triplet-like (t) | J(H,H) ≈ 8.0 |
| H-6' (Aromatic) | 6.85 - 6.95 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 |
| H-1 (Internal Vinylic) | 5.85 - 6.00 | Multiplet (ddt) | J(H,H-trans) ≈ 17.0, J(H,H-cis) ≈ 10.0, J(H,H-allylic) ≈ 6.5 |
| H-2 (trans-Vinylic) | 5.05 - 5.15 | Doublet of triplets (dt) | J(H,H-gem) ≈ 1.5, J(H,H-trans) ≈ 17.0 |
| H-2 (cis-Vinylic) | 5.00 - 5.10 | Doublet of triplets (dt) | J(H,H-gem) ≈ 1.5, J(H,H-cis) ≈ 10.0 |
| H-3 (Allylic) | 3.30 - 3.40 | Doublet (d) | J(H,H-vinylic) ≈ 6.5 |
| -CH₃ (Methyl) | 2.20 - 2.25 | Singlet (s) | - |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In proton-decoupled ¹³C NMR spectra, these signals typically appear as sharp singlets. The presence of the electron-withdrawing fluorine atom significantly influences the chemical shifts of the aromatic carbons, particularly the carbon to which it is directly attached (C-3'), which will also appear as a doublet due to one-bond ¹³C-¹⁹F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF Coupling (Hz) |
| C-1' (Aromatic) | 138 - 140 | ~2-4 |
| C-2' (Aromatic) | 114 - 116 | ~20-25 |
| C-3' (Aromatic) | 160 - 163 | ~240-250 |
| C-4' (Aromatic) | 124 - 126 | ~15-20 |
| C-5' (Aromatic) | 131 - 133 | ~3-5 |
| C-6' (Aromatic) | 125 - 127 | ~5-7 |
| C-1 (Internal Vinylic) | 136 - 138 | - |
| C-2 (Terminal Vinylic) | 115 - 117 | - |
| C-3 (Allylic) | 38 - 40 | - |
| -CH₃ (Methyl) | 14 - 16 | ~3-4 |
¹⁹F NMR Spectroscopic Analysis and Applications
Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be split into a multiplet, specifically a doublet of doublets of doublets (ddd) or a triplet of doublets (td), due to coupling with the two ortho protons (H-2' and H-4') and the meta proton (H-6'). wikipedia.org ¹⁹F NMR is a powerful tool not only for structural confirmation but also in applications like ligand screening and studying biomolecular interactions, where the fluorine atom serves as a sensitive probe. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -115 to -120 | Triplet of doublets (td) | J(F,H-ortho) ≈ 10.0, J(F,H-meta) ≈ 6.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other. For this compound, strong cross-peaks would be expected between the coupled protons within the allyl group: H-1 with H-2 (cis and trans) and H-1 with H-3. Correlations between the adjacent aromatic protons would also be observed, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum. For instance, the signal for the methyl protons around δH 2.2 ppm would correlate with the methyl carbon signal around δC 15 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:
From the allylic protons (H-3) to the aromatic carbons C-1', C-2', and C-6', confirming the connection of the propene chain to the phenyl ring.
From the allylic protons (H-3) to the vinylic carbons C-1 and C-2.
From the methyl protons to the aromatic carbons C-3', C-4', and C-5', confirming the position of the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. These include C-H stretching vibrations for the aromatic, vinylic, and aliphatic portions of the molecule, as well as C=C double bond stretching for the alkene and the aromatic ring. A strong band corresponding to the C-F bond stretch is also a key diagnostic feature.
Table 4: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic (sp²) | 3100 - 3000 |
| C-H Stretch | Vinylic (=C-H) | 3080 - 3010 |
| C-H Stretch | Aliphatic (-CH₃, -CH₂-) | 3000 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C=C Stretch | Alkene | 1650 - 1630 |
| C-H Bend (Out-of-plane) | Alkene (=CH₂) | 995 - 985 and 915 - 905 |
| C-F Stretch | Aryl-Fluoride | 1270 - 1100 |
| C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Ring | 890 - 800 |
Raman Spectroscopy
Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy by detecting non-polar or weakly polar bond vibrations. The Raman spectrum is characterized by distinct peaks corresponding to the stretching and bending vibrations of the molecule's functional groups.
Key regions of the Raman spectrum for this compound would include signals from the aromatic ring, the propene moiety, and the C-F and C-C bonds. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibration of the benzene (B151609) ring usually appears as a series of bands in the 1400-1650 cm⁻¹ range. The presence of the fluorine and methyl substituents on the ring is expected to influence the exact position and intensity of these peaks.
The propene group will exhibit characteristic Raman signals. The C=C stretching of the vinyl group is expected around 1640 cm⁻¹. The =C-H stretching vibrations will appear above 3000 cm⁻¹, while the =C-H bending vibrations are found in the 1420-1290 cm⁻¹ and 1000-650 cm⁻¹ regions.
The C-F stretching vibration is anticipated to produce a moderately intense band, typically in the 1000-1400 cm⁻¹ region. The exact wavenumber is sensitive to the electronic environment of the aromatic ring. The methyl group attached to the phenyl ring will have characteristic C-H stretching and bending vibrations.
A hypothetical Raman spectral data table for this compound, based on typical vibrational frequencies for its constituent functional groups, is presented below.
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |
| ~3070 | Aromatic C-H | Stretching |
| ~3010 | Olefinic C-H | Stretching |
| ~2925 | Methyl C-H | Asymmetric Stretching |
| ~2870 | Methyl C-H | Symmetric Stretching |
| ~1640 | C=C (propene) | Stretching |
| ~1615, 1580, 1490 | Aromatic C=C | Ring Stretching |
| ~1450 | Methyl C-H | Asymmetric Bending |
| ~1380 | Methyl C-H | Symmetric Bending |
| ~1250 | C-F | Stretching |
| ~850 | Aromatic C-H | Out-of-plane Bending |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 150 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. This peak corresponds to the intact molecule with one electron removed. The isotopic pattern of the molecular ion would show a small M+1 peak due to the natural abundance of ¹³C.
The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for allylic compounds is the cleavage of the C-C bond beta to the double bond, leading to the formation of a stable allylic cation. For this compound, this would result in the loss of a methyl radical to form a fragment at m/z 135.
Another significant fragmentation pathway would involve the benzylic cleavage, leading to the formation of a tropylium-like ion. Loss of the allyl group (C₃H₅) would result in a fragment at m/z 109, corresponding to the fluorotoluene cation. Further fragmentation of this ion could occur through the loss of a fluorine atom or a methyl group.
A hypothetical fragmentation pattern for this compound is summarized in the table below.
| m/z | Ion Structure | Fragmentation Pathway |
| 150 | [C₁₀H₁₁F]⁺ | Molecular Ion (M⁺) |
| 135 | [C₉H₈F]⁺ | Loss of CH₃ |
| 109 | [C₇H₆F]⁺ | Loss of C₃H₅ (allyl radical) |
| 91 | [C₇H₇]⁺ | Loss of HF from [C₇H₆F]⁺ |
| 77 | [C₆H₅]⁺ | Loss of C₂H₂ from [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, we can hypothesize its potential crystallographic parameters based on related structures.
If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c or P-1.
The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···π and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions would play a crucial role in stabilizing the crystal lattice.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for small organic molecules.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~6.2 |
| c (Å) | ~14.8 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~930 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.07 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by stereospecific substitution on the propene chain, the resulting enantiomers would be optically active and could be characterized by CD spectroscopy.
For a hypothetical chiral derivative, such as (R)- or (S)-3-(3-Fluoro-4-methylphenyl)but-1-ene, the CD spectrum would exhibit positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the molecule. The aromatic ring is the primary chromophore, and its π-π* transitions would give rise to characteristic CD bands in the ultraviolet region.
The sign and magnitude of the Cotton effects would be determined by the absolute configuration of the chiral center and the conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum and correlate it with the absolute configuration of the enantiomers.
A hypothetical data table summarizing the expected CD spectral features for a chiral derivative of this compound is provided below.
| Wavelength (nm) | Transition | Sign of Cotton Effect (for a hypothetical R-enantiomer) |
| ~270 | ¹Lₐ (π → π) | + |
| ~220 | ¹Lₐ (π → π) | - |
| ~195 | ¹B (π → π*) | + |
Computational Chemistry and Mechanistic Investigations of 3 3 Fluoro 4 Methylphenyl 1 Propene Chemistry
Quantum Chemical Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics
A detailed investigation using Density Functional Theory (DFT) would be necessary to determine the most stable three-dimensional arrangement of atoms (ground state geometry) for 3-(3-Fluoro-4-methylphenyl)-1-propene. Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed for such calculations. This analysis would yield key energetic data, including the molecule's total energy, heat of formation, and vibrational frequencies. These computed frequencies are crucial for confirming that the optimized structure represents a true energy minimum.
Table 1: Hypothetical DFT Energetic and Geometric Parameters (Note: This table is illustrative as specific data for this compound is not available.)
| Parameter | Value | Unit |
|---|---|---|
| Method/Basis Set | B3LYP/6-311++G(d,p) | - |
| Total Energy | Data not available | Hartrees |
| Heat of Formation | Data not available | kcal/mol |
| Dipole Moment | Data not available | Debye |
| Key Bond Length (C=C) | Data not available | Ångströms (Å) |
Ab Initio and Semi-Empirical Methods for Molecular Characterization
Beyond DFT, other computational methods could be used. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations from first principles. Semi-empirical methods, while less computationally expensive, offer faster, albeit more approximate, calculations of molecular properties. These diverse methods would provide a comprehensive electronic and structural characterization of the molecule.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. From these energies, chemical reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to predict the behavior of this compound in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital and Reactivity Data (Note: This table is illustrative as specific data for this compound is not available.)
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap (ΔE) | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound suggests the existence of multiple conformers (different spatial arrangements of the same molecule). A conformational analysis would involve systematically rotating key bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES), identifying low-energy conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its properties and reactivity.
Elucidation of Reaction Mechanisms and Transition States
Computational Mapping of Reaction Pathways
Computational chemistry is a powerful tool for mapping the step-by-step pathways of chemical reactions. For this compound, this could involve studying its behavior in reactions such as electrophilic addition to the propene double bond. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This mapping helps identify the most likely reaction mechanism and determines the activation energy, which is related to the reaction rate. Identifying the precise geometry of transition states is fundamental to understanding how bonds are formed and broken during a chemical transformation.
Transition State Theory and Activation Energy Calculations
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by examining the activated complex, or transition state, an intermediate structure between reactants and products. wikipedia.org TST allows for the calculation of key thermodynamic parameters such as the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡). wikipedia.org These calculations require detailed knowledge of the potential energy surface of a reaction, which is often constructed using quantum-mechanical principles and experimental data. wikipedia.org For a specific reaction involving this compound, computational methods would first identify the lowest energy pathway from reactants to products. The highest point on this pathway corresponds to the transition state. youtube.com The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate. However, no specific studies applying TST to reactions of this compound were found.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. nih.gov Computational studies can model these solvent effects, providing insights into how the solvent interacts with the reactants, transition states, and products. nih.gov For instance, in the thermolysis of certain trioxanes, reaction rates were observed to be faster in methanol (B129727) than in n-hexane, indicating a kinetic solvent effect. nih.gov Such effects can be investigated computationally by performing reaction simulations in the presence of explicit solvent molecules or by using continuum solvent models. These models can help elucidate changes in the activation energy and the stabilization or destabilization of charged intermediates or transition states by the solvent. Without specific research on this compound, any discussion of solvent effects on its reactivity remains speculative.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry methods, particularly density functional theory (DFT), are widely used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectroscopic signals. researchgate.net For a molecule like this compound, DFT calculations could predict its 1H and 13C NMR spectra, as well as its infrared absorption bands. This would be a valuable tool for its characterization. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. A search of the available literature did not provide any specific computational studies on the spectroscopic parameters of this compound.
Quantitative Structure-Reactivity/Property Relationships (QSPR) for Predictive Modeling
Quantitative Structure-Reactivity/Property Relationships (QSPR) are computational models that aim to predict the reactivity or physical properties of chemical compounds based on their molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and topological properties) and an experimentally measured activity or property. Once a statistically significant QSPR model is developed, it can be used to predict the properties of new, untested compounds. For a series of compounds related to this compound, a QSPR study could potentially predict properties like boiling point, solubility, or a specific type of reactivity. The development of a robust QSPR model requires a sufficiently large and diverse dataset of compounds with known properties, which is not currently available for this specific chemical.
Advanced Applications and Future Research Directions of Fluoroaryl Propenes in Materials and Chemical Sciences
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The presence of a reactive propene chain attached to a fluorinated phenyl ring makes 3-(3-Fluoro-4-methylphenyl)-1-propene and its derivatives valuable intermediates in organic synthesis. The double bond can undergo a variety of chemical transformations, while the substituted aromatic ring provides a scaffold for further functionalization, leading to the construction of complex molecular architectures.
Building Blocks for Pharmaceutical Precursors
The "3-fluoro-4-methylphenyl" moiety is a key structural feature in certain pharmaceutically active compounds. While direct synthetic routes starting from this compound are not extensively documented in publicly available research, the closely related intermediate, 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one, is pivotal in the synthesis of a therapeutic agent for congenital adrenal hyperplasia (CAH). google.com This highlights the significance of the 3-fluoro-4-methylphenyl group in the development of novel drugs.
The synthesis of the aforementioned therapeutic agent involves several key steps where the 3-fluoro-4-methylphenyl-containing intermediate is crucial. This underscores the value of developing efficient synthetic pathways to such building blocks. The general importance of fluorinated building blocks in drug design is well-established, as they can enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govenamine.net
Table 1: Key Intermediates in the Synthesis of a CAH Therapeutic Agent
| Compound Name | Role in Synthesis |
|---|---|
| 4-bromo-2-fluoro-1-methylbenzene | Starting material for the organomagnesium reagent |
| 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one | Key intermediate incorporating the fluoroaryl moiety |
| (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine | Chiral amine intermediate |
Synthesis of Agrochemical-Relevant Structures
The development of novel agrochemicals often involves the synthesis and screening of a large number of derivatives. researchgate.net Fluoroaryl propenes, with their potential for various chemical modifications, represent a valuable class of starting materials for creating libraries of new compounds to be tested for pesticidal or herbicidal activity.
Precursors for Advanced Organic Materials
The synthesis of advanced organic materials often relies on the use of well-defined molecular building blocks. The structural features of this compound, including its aromatic ring and reactive alkene group, make it a candidate for the synthesis of polymers and other organic materials. The fluorine substitution can impart desirable properties such as thermal stability, altered electronic characteristics, and modified intermolecular interactions. Research in this area is ongoing, with a focus on creating materials with tailored properties for specific applications. polymtl.ca
Exploration of Novel Functional Materials Incorporating Fluoroaryl Propene Moieties
The unique electronic properties of the carbon-fluorine bond make fluoroaryl compounds attractive for applications in organic electronics. The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in electronic devices. sigmaaldrich.com
Organic Light-Emitting Diodes (OLEDs) and Electronic Devices
While there is no specific research detailing the incorporation of this compound into OLEDs, the broader class of fluoroaryl compounds is of significant interest in this field. lboro.ac.uk Fluorination can enhance the efficiency and stability of OLEDs by improving charge balance and modifying the emission properties of the organic materials. Future research could explore the synthesis of emissive or charge-transporting materials derived from this compound for use in OLED devices.
Semiconducting Materials and Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are key components of flexible and printed electronics. nih.govtcichemicals.com The performance of an OFET is highly dependent on the properties of the organic semiconductor used as the active layer. researchgate.netfrontiersin.org The introduction of fluorine into organic semiconductors can improve their air stability and charge carrier mobility. researchgate.net
Although there are no specific reports on the use of polymers or small molecules derived from this compound in OFETs, the exploration of such materials represents a promising avenue for future research. The combination of the fluoro- and methyl-substituted phenyl ring with a conjugated backbone, which could be synthesized from the propene group, may lead to new semiconducting materials with desirable properties for OFET applications.
Table 2: Potential Applications of Fluoroaryl Propenes in Organic Electronics
| Application | Potential Role of this compound | Desired Properties Conferred by Fluorine |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers | Improved efficiency, stability, and color tuning |
Crystal Engineering and Supramolecular Chemistry
The introduction of a fluorine atom into the phenyl ring of this compound provides a powerful tool for crystal engineering and the design of novel supramolecular assemblies. The highly polarized C-F bond can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (C-F···X), and dipole-dipole interactions. These interactions, though individually weak, can collectively dictate the packing of molecules in the solid state, leading to the formation of predictable and well-defined crystal structures.
The interplay between the fluoro and methyl substituents on the phenyl ring, along with the terminal propene group, offers a rich landscape for designing complex supramolecular architectures. For instance, the fluorine atom can act as a hydrogen bond acceptor, guiding the assembly of molecules into chains, sheets, or three-dimensional networks. The methyl group, on the other hand, can influence packing through steric effects and weaker C-H···π interactions. The propene moiety introduces the possibility of π-π stacking interactions, further directing the supramolecular arrangement. The rational design of co-crystals, where this compound is combined with other molecules, could lead to materials with tailored properties, such as specific melting points, solubilities, or even solid-state reactivity.
| Interaction Type | Potential Role in Supramolecular Assembly |
| C-H···F Hydrogen Bonds | Directional control of molecular packing, formation of chains or sheets. |
| π-π Stacking | Stabilization of layered structures, influenced by the phenyl and propene groups. |
| Halogen Bonds | Potential for interaction with other halogenated molecules in co-crystals. |
| Dipole-Dipole Interactions | Contribution to the overall lattice energy and crystal stability. |
Future research in this area will likely focus on the systematic study of the crystal structures of this compound and its derivatives. By understanding the fundamental principles governing its self-assembly, scientists can engineer new materials with precise control over their solid-state architecture and, consequently, their physical and chemical properties.
Non-linear Optical (NLO) Materials
Materials with non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. Organic molecules, particularly those with extended π-conjugated systems and strong electron-donating and electron-withdrawing groups, can exhibit significant NLO responses. The fluorination of organic molecules has been shown to be an effective strategy for enhancing these properties.
| Molecular Feature | Contribution to NLO Properties |
| Fluorine Substituent | Electron-withdrawing group, enhances molecular polarization. |
| Methyl Substituent | Electron-donating group, contributes to the push-pull system. |
| Propene Group | Extends the π-conjugated system. |
| Aromatic Ring | Provides a polarizable electron cloud. |
Future investigations will involve the synthesis of a series of fluoroaryl propenes with varying substitution patterns to establish clear structure-property relationships. Theoretical calculations, combined with experimental measurements of the NLO response, will be essential for the rational design of new, highly efficient NLO materials based on the this compound scaffold.
Development of New Catalytic Systems for Fluoroaryl Propene Functionalization
The propene side chain of this compound is a versatile functional handle for a wide range of chemical transformations. The development of new and efficient catalytic systems for the functionalization of this terminal alkene is a key area of research. Such transformations can lead to the synthesis of a diverse array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials.
One important reaction is hydroformylation, which involves the addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes. wikipedia.org This reaction is a cornerstone of industrial chemistry and provides access to a variety of downstream products. wikipedia.org The regioselectivity of hydroformylation is a critical aspect, and catalysts that can selectively produce either the linear or branched aldehyde are highly sought after. For this compound, selective hydroformylation would yield valuable intermediates for further synthetic elaboration.
Another key transformation is the Wacker-type oxidation, which converts terminal alkenes into methyl ketones. This reaction is typically catalyzed by palladium complexes and is a powerful tool in organic synthesis. The application of Wacker-type oxidation to this compound would provide a straightforward route to the corresponding ketone, a versatile building block for more complex molecules.
| Catalytic Reaction | Potential Product from this compound | Significance |
| Hydroformylation | 4-(3-Fluoro-4-methylphenyl)butanal (linear) or 2-methyl-3-(3-fluoro-4-methylphenyl)propanal (branched) | Access to aldehydes, alcohols, and carboxylic acids. |
| Wacker-type Oxidation | 1-(3-Fluoro-4-methylphenyl)butan-2-one | Versatile ketone intermediate for further functionalization. |
| Heck Coupling | Substituted cinnamyl derivatives | Formation of new C-C bonds and more complex structures. |
| Epoxidation | 2-(3-Fluoro-4-methylphenyl)methyloxirane | Access to epoxides, which are precursors to diols and amino alcohols. |
Future research in this domain will focus on the design of novel catalysts that are highly active, selective, and tolerant of the fluorine substituent. This includes the development of catalysts based on earth-abundant metals, as well as the exploration of asymmetric catalytic systems to produce chiral products with high enantioselectivity.
Bio-Inspired Chemical Transformations and Catalysis (focus on chemical processes)
Nature provides a rich source of inspiration for the development of new and sustainable chemical transformations. Enzymes, for example, are highly efficient and selective catalysts that operate under mild conditions. longdom.orglongdom.orgnih.gov The principles of biocatalysis can be applied to the functionalization of fluoroaryl propenes, offering environmentally benign alternatives to traditional synthetic methods.
One area of interest is the bio-inspired oxidation of the propene side chain. For instance, enzymes such as monooxygenases can catalyze the epoxidation of alkenes with high stereoselectivity. Applying such enzymatic systems to this compound could provide access to chiral epoxides, which are valuable building blocks in asymmetric synthesis.
Another bio-inspired approach is the hydration of the double bond to form alcohols. youtube.comresearchgate.net While acid-catalyzed hydration is a well-known process, enzymatic hydration can offer superior control over regioselectivity and stereoselectivity. The development of robust and efficient enzyme mimics or artificial metalloenzymes for the hydration of fluoroaryl propenes is a promising avenue for future research. These bio-inspired systems could lead to more sustainable and selective methods for the synthesis of valuable fluorinated alcohols. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including improved safety, enhanced reaction control, and the potential for automation. scirp.orgpsu.eduacs.orgresearchgate.netrsc.orgresearchgate.netmit.eduvapourtec.comacs.org The integration of the synthesis and functionalization of this compound with flow chemistry and automated synthesis platforms is a key direction for future research.
For example, the hydroformylation of alkenes, which often involves the use of high-pressure gases, can be performed more safely and efficiently in a flow reactor. scirp.orgpsu.eduacs.orgresearchgate.net Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. Furthermore, the integration of in-line purification and analysis techniques can enable the automated optimization and production of the desired products. rsc.orgresearchgate.net
Automated synthesis platforms can be employed for the rapid and systematic exploration of reaction conditions for the catalytic functionalization of this compound. nih.gov This high-throughput approach can accelerate the discovery of new catalysts and the development of optimized synthetic protocols. The combination of flow chemistry and automated synthesis will be instrumental in unlocking the full synthetic potential of this versatile fluorinated building block.
Emerging Research Frontiers in Fluorinated Organic Compounds and their Derivatives
The field of organofluorine chemistry is continuously evolving, with new discoveries and applications emerging at a rapid pace. chinesechemsoc.orgchinesechemsoc.orgnumberanalytics.comnumberanalytics.comdovepress.comnumberanalytics.comnih.govmdpi.commdpi.comacs.orgnumberanalytics.comacs.orgmdpi.com Several emerging research frontiers are particularly relevant to the future development and application of this compound and its derivatives.
One such frontier is the development of novel fluorination methodologies. While the synthesis of this compound is achievable through established methods, the discovery of more efficient, selective, and sustainable fluorination techniques will be crucial for the synthesis of a wider range of fluorinated compounds. This includes the development of late-stage fluorination methods that can introduce fluorine atoms into complex molecules at a late stage of the synthesis.
Another exciting area is the application of fluorinated compounds in medicinal chemistry and agrochemistry. nih.gov The unique properties of fluorine can be exploited to improve the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates and agrochemicals. This compound and its derivatives could serve as valuable building blocks for the synthesis of new bioactive molecules.
The development of advanced fluorinated materials is also a key research direction. numberanalytics.comnumberanalytics.comnih.govenkidupolymers.com This includes the design of new fluoropolymers with tailored properties, as well as the exploration of fluorinated molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of the this compound scaffold make it an interesting candidate for such applications.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Fluoro-4-methylphenyl)-1-propene, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-fluoro-4-methylbenzaldehyde reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Yield optimization involves:
- Catalyst Screening : Testing alternatives like FeCl₃ or BF₃ to reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution .
- Temperature Control : Maintaining 0–5°C minimizes decomposition of intermediates.
- Purification : Column chromatography or fractional distillation isolates the product (>95% purity) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.3 ppm) and fluorinated aromatic protons (δ ~7.1–7.4 ppm) .
- FT-IR : Confirm the C=C stretch (~1630 cm⁻¹) and C-F vibration (~1100 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement of the fluorinated aryl and propenyl groups (e.g., C–F bond length: ~1.34 Å) .
Q. How does the fluorine substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effect enhances thermal stability but increases sensitivity to UV light.
- Stability Testing :
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C in inert atmospheres .
- Light Exposure Studies : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro-4-methylphenyl group modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The fluorine atom directs electrophilic substitution to the para position, while the methyl group sterically hinders bulky catalysts.
- Reaction Optimization :
- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C.
- Monitor regioselectivity via LC-MS; fluorinated byproducts form if the catalyst is mismatched .
Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and concentration effects.
- Standardization :
- Record spectra in CDCl₃ at 25°C (0.1 M concentration).
- Compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to validate assignments .
Q. What computational strategies predict the compound’s binding affinity for cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). The fluorophenyl group shows hydrophobic interactions with Leu211 and Phe304 .
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .
Q. What mechanistic insights explain unexpected byproducts during oxidation of this compound?
- Methodological Answer : Competing pathways include epoxidation (via mCPBA) and allylic oxidation (via CrO₃).
- Pathway Analysis :
- Monitor with GC-MS: Epoxide formation dominates at low temperatures (<40°C), while ketones form at higher temperatures .
- Quench intermediates with Na₂S₂O₃ to isolate reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
